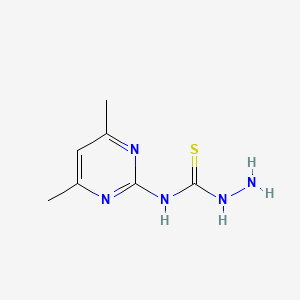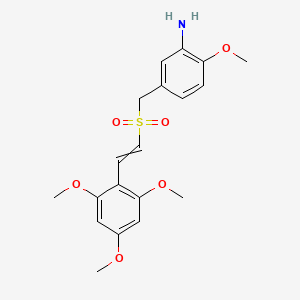![molecular formula C18H18Cl3NOS2 B12449984 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide is a complex organic compound characterized by the presence of chlorophenyl and dichlorobenzyl groups attached to a sulfanyl and propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with 2-bromoethylamine to form 2-[(4-chlorophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 2,6-dichlorobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Generating reactive oxygen species: Inducing oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide is unique due to the specific arrangement of its chlorophenyl and dichlorobenzyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H18Cl3NOS2 |
|---|---|
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C18H18Cl3NOS2/c1-12(25-14-7-5-13(19)6-8-14)18(23)22-9-10-24-11-15-16(20)3-2-4-17(15)21/h2-8,12H,9-11H2,1H3,(H,22,23) |
Clave InChI |
ZLNSWBZIVLEYQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCSCC1=C(C=CC=C1Cl)Cl)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)

![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)




![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)

![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
